1-Isobutyrylproline
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Overview
Description
Preparation Methods
1-Isobutyrylproline can be synthesized through a reaction involving L-Proline and isobutyric anhydride. The process is similar to the synthesis of N-propionylproline. In this method, L-Proline (1.15 g, 0.01 mol) is treated with isobutyric anhydride, resulting in the formation of N-isobutyrylproline with a yield of 96%. The product appears as fine crystals with a melting point of 80°-82°C .
Chemical Reactions Analysis
1-Isobutyrylproline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Isobutyrylproline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It has been studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 1-Isobutyrylproline involves its interaction with specific molecular targets and pathways. It is known to activate free fatty acid receptor 2, leading to the formation of inositol 1,4,5-trisphosphate, mobilization of intracellular calcium, phosphorylation of MAPK3/ERK1 and MAPK1/ERK2 kinases, and inhibition of intracellular cAMP accumulation .
Comparison with Similar Compounds
1-Isobutyrylproline can be compared with other similar compounds, such as:
N-propionylproline: Similar in structure but with a propionyl group instead of an isobutyryl group.
N-acetylproline: Contains an acetyl group instead of an isobutyryl group.
N-butyrylproline: Contains a butyryl group instead of an isobutyryl group.
The uniqueness of this compound lies in its specific isobutyryl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQUFVTUGGLNNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23500-16-5 |
Source
|
Record name | 1-(2-Methyl-1-oxopropyl)proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23500-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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